molecular formula C20H23ClN2O3 B12173789 4-(4-chlorophenyl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ylcarbonyl)-4-piperidinol

4-(4-chlorophenyl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ylcarbonyl)-4-piperidinol

Cat. No.: B12173789
M. Wt: 374.9 g/mol
InChI Key: UQMKAJYSDKXUMX-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ylcarbonyl)-4-piperidinol is a complex organic compound with a unique structure that combines a chlorophenyl group, a tetrahydrocyclohepta[d]isoxazole ring, and a piperidinol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ylcarbonyl)-4-piperidinol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydrocyclohepta[d]isoxazole Ring: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the intermediate compound.

    Formation of the Piperidinol Moiety: The final step involves the addition of the piperidinol group, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ylcarbonyl)-4-piperidinol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

4-(4-chlorophenyl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ylcarbonyl)-4-piperidinol has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: Researchers may use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ylcarbonyl)-4-piperidinol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ylcarbonyl)-4-piperidine
  • 4-(4-chlorophenyl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ylcarbonyl)-4-piperazine

Uniqueness

The uniqueness of 4-(4-chlorophenyl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ylcarbonyl)-4-piperidinol lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H23ClN2O3

Molecular Weight

374.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone

InChI

InChI=1S/C20H23ClN2O3/c21-15-8-6-14(7-9-15)20(25)10-12-23(13-11-20)19(24)18-16-4-2-1-3-5-17(16)26-22-18/h6-9,25H,1-5,10-13H2

InChI Key

UQMKAJYSDKXUMX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)ON=C2C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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